[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester
Description
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester is an acetic acid derivative featuring a phenyl ring substituted at the 4-position with a 2-chloroethoxy group (–OCH₂CH₂Cl) and esterified with a methyl group. This compound is structurally characterized by the following:
- Molecular formula: C₁₁H₁₃ClO₃ (estimated based on analogous structures).
- Functional groups: Chloroethoxy substituent, phenyl ring, and methyl ester.
- Potential applications: Likely serves as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of chlorinated phenoxyacetic acid derivatives in herbicides and bioactive molecules .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 2-[4-(2-chloroethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3 |
InChI Key |
YAJKKZRAVQIOSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenolic Methyl Ester with 2-Chloroethyl Derivatives
One common approach involves the nucleophilic substitution of a phenolic methyl ester with 2-chloroethyl derivatives under basic conditions:
- Starting Material: 4-hydroxyphenylacetic acid methyl ester.
- Reagent: 2-chloroethyl chloride or 2-chloroethyl tosylate as the alkylating agent.
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).
- Conditions: Reflux or room temperature stirring for several hours.
This reaction yields the desired [4-(2-chloro-ethoxy)-phenyl]-acetic acid methyl ester by ether bond formation between the phenol oxygen and the 2-chloroethyl group.
Esterification Followed by Halogenation
An alternative method is:
- Step 1: Synthesis of [4-(2-hydroxy-ethoxy)-phenyl]-acetic acid methyl ester by reacting 4-hydroxyphenylacetic acid methyl ester with ethylene oxide or 2-hydroxyethyl derivatives.
- Step 2: Conversion of the hydroxy group to a chloro substituent using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
This two-step process allows controlled introduction of the chloro group at the terminal position of the ethoxy chain.
Representative Synthesis from Literature
Synthesis via Potassium Hydroxide-Mediated Hydrolysis and Acidification
A closely related compound, 2-(4-chlorophenoxy)phenylacetic acid methyl ester, has been prepared with the following protocol:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Treat methyl ester with potassium hydroxide in methanol at 60 °C for 3 hours | Hydrolysis of ester to acid salt |
| 2 | Acidify with 1 M HCl to pH 1 | Precipitation of phenylacetic acid |
Yield: 87% of [2-(4-chloro-phenoxy)-phenyl]-acetic acid as a crystalline solid.
This method can be adapted for the methyl ester form by controlling hydrolysis extent.
Condensation Reactions Involving Chloroethoxy Substituted Intermediates
A patent (WO2009057133A2) describes the preparation of related chloroethoxy phenyl derivatives via condensation of chloro-substituted ethoxy compounds with amines or other nucleophiles, indicating the versatility of chloroethoxy intermediates in medicinal chemistry.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | Room temperature to reflux (~60-85 °C) | Higher temperatures favor reaction rates |
| Solvents | DMF, acetone, methanol | Polar aprotic solvents preferred for alkylation |
| Bases | K2CO3, NaH, KOH | Used to deprotonate phenol for nucleophilic attack |
| Reaction Time | 3–24 hours | Depends on reagent reactivity and scale |
| Work-up | Acidification with HCl or similar acids | To isolate acid or ester forms |
Analytical and Purification Techniques
- Purification: Crystallization from methanol/water mixtures or column chromatography.
- Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure.
- Yield: Reported yields range from 70% to 90% depending on method and scale.
Summary Table of Preparation Routes
Research Findings and Notes
- The chloroethoxy group is introduced typically by nucleophilic substitution or halogenation of hydroxy precursors.
- Acid or base hydrolysis steps are critical for obtaining the acid or ester forms in high purity.
- Recovery and recycling of by-products (e.g., amines) in related syntheses enhance productivity and sustainability.
- Reaction conditions such as temperature and solvent choice significantly influence yield and purity.
- The compound’s synthesis is well-documented in pharmaceutical patent literature, underscoring its importance as an intermediate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions and transformations enable the compound to exert its effects on biological systems or chemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring, ester groups, or additional functional moieties. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Modifications |
|---|---|---|---|
| Methyl 4-chlorophenylacetate | 52449-43-1 | C₉H₉ClO₂ | 4-Cl phenyl, no ethoxy group |
| Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester | 2436-73-9 | C₁₀H₁₁ClO₃ | 4-Cl, 2-methylphenoxy, methyl ester |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | 10263-19-1 | C₁₂H₁₃ClO₄ | Acetoacetate backbone, ethyl ester |
| (2,4-Dichlorophenoxy)acetic acid butyl ester | 94-80-4 | C₁₂H₁₄Cl₂O₃ | 2,4-dichlorophenoxy, butyl ester |
- Substituent Impact: The chloroethoxy group in the target compound enhances lipophilicity compared to simpler methyl or ethyl esters (e.g., Methyl 4-chlorophenylacetate) . Acetoacetate derivatives (e.g., CAS 10263-19-1) introduce keto functionality, enabling conjugation or further chemical modifications .
Physicochemical Properties
Key properties influenced by structural variations:
- Thermodynamic Data : Analogous trifluoromethoxy derivatives (e.g., CAS 102606-99-5) show ΔfG° ≈ -784 kJ/mol and ΔvapH° ≈ 48.6 kJ/mol, suggesting moderate stability and volatility .
Toxicity and Environmental Impact
- Chlorophenoxy Compounds: Known for moderate toxicity; for example, 2,4-D esters exhibit LD₅₀ values of 300–700 mg/kg (rats) .
- Environmental Persistence : Chlorinated aromatic esters may bioaccumulate, necessitating careful disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
